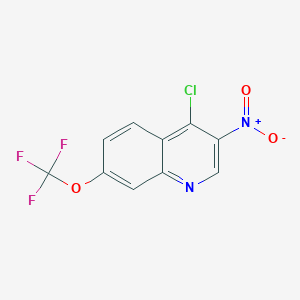

4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline” is a chemical compound with the CAS Number: 2402830-68-4 . It is a powder form substance .

Synthesis Analysis

The synthesis of “this compound” involves a process known as C-H trifluoromethoxylation . This process is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility . The method is not only applicable to the gram-scale synthesis of trifluoromethoxylated products but also allows efficient late-stage C-H trifluoromethoxylation of marketed small-molecule drugs, common pharmacophores, and natural products .Physical and Chemical Properties Analysis

“this compound” is a powder form substance . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen

Synthesis and Modification of Quinoxaline Derivatives

Quinoxaline derivatives, closely related to 4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline, have seen significant research interest due to their diverse applications, including antimalarial activity. For instance, 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, derived from 1,1,2-trichloro-2-nitroethene and 4-fluoroaniline, has been modified to produce over 30 new quinoxaline derivatives. These modifications have yielded compounds with unique substitution patterns and demonstrated significant antimalarial activity (Maichrowski et al., 2013).

Dimerization of Quinolinic Nitroxides

The dimerization of quinolinic nitroxides in the presence of trichloro- and trifluoroacetic acid has been studied, leading to dimers and quinolines as main products. This process involves the formation of radical cations, which then undergo oxidative dimerization. The mechanism suggests a complex interplay of reactions leading to various quinoline derivatives, highlighting the versatility of nitroxide compounds in synthetic chemistry ([Carloni et al., 1993](https://consensus.app/papers/dimerization-nitroxides-presence-trichloro-trifluoro-carloni/3f3f8730a2b7585a8b8169efbed2c399/?utm_source=chatgpt)).

Development of Fluorescent Whiteners

In the textile industry, 6-nitro-2-chloroquinoxaline derivatives have been synthesized and evaluated as potential fluorescent whiteners for polyester fibers. The stepwise synthesis involves nitration, chlorination, condensation with various nucleophiles, and subsequent modifications to produce 6-acetamido-2-substituted quinoxalines. These compounds have shown promising results as disperse dyes and fluorescent whiteners, indicating their practical applications beyond mere chemical interest (Rangnekar & Tagdiwala, 1986).

Photophysical Studies of Quinoline Derivatives

The photophysical properties of quinoline derivatives, particularly those involving free radical reactions in polymeric materials, have been extensively studied. For example, 4-(3-hydroxy-2-methyl-4-quinolinoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl has been used as a prefluorescent probe to monitor free radical processes in poly(methyl methacrylate) films. This research highlights the potential of quinoline derivatives in understanding and monitoring the stability and degradation of polymeric materials under various conditions (Aspée et al., 2003).

Hydrogen-Bonded Structures of Quinoline Compounds

The study of hydrogen-bonded structures of quinoline compounds with chloro- and nitro-substituted benzoic acids has provided insights into the complex interactions and structural configurations of these compounds. Such studies are crucial for understanding the molecular basis of the properties and reactivity of quinoline derivatives, which can be applied in designing new materials and pharmaceuticals (Gotoh & Ishida, 2009).

Eigenschaften

IUPAC Name |

4-chloro-3-nitro-7-(trifluoromethoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3N2O3/c11-9-6-2-1-5(19-10(12,13)14)3-7(6)15-4-8(9)16(17)18/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEUAJCWQUACTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine](/img/structure/B2943941.png)

![Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate](/img/structure/B2943942.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2943946.png)

![6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943947.png)

![1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol](/img/structure/B2943950.png)

![4-(butylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2943952.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}urea](/img/structure/B2943958.png)

![5-Azaspiro[2.4]heptan-4-one](/img/structure/B2943959.png)